Cas no 4004-05-1 (DOPE)

DOPE structure
상품 이름:DOPE
DOPE 화학적 및 물리적 성질
이름 및 식별자
-
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
- 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...
- COATSOME ME-8181 (DOPE)
- DOPE
- 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine
- 1,2-dioleoyl-sn-glycero-3-phosphoethanoloamine
- 1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine
- 1,2-di-O-oleoyl-sn-glycero-3-phosphatidylethanolamine
- 18:1 PE
- 3-SN-PHOSPHATIDYLETHANOLAMINE,1,2-DIDEOYL
- DIOLEOYL PHOSPHATIDYL ETHANOLAMINE
- Dioleoyl phosphoethanolamine
- L-A-phosphatidylethanolamine dioleoyl
- (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- 1,2-Di(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- L-β,γ-Dioleoyl-α-cephalin
- 2-Aminoethyl (R)-2,3-Bis(oleoyloxy)propyl Hydrogen Phosphate
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- 110635
- 18:1(9Z))
- PE(18:1(9Z)
- 3-sn-Phosphatidylethanolamine, 1,2-dideoyl
- Dioleoyl phosphatidylethanolamine
- PE(18:1(9Z)/18:1(9Z))
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine; DOPE; PE(18:1(9Z)/18:1(9Z)); 110635
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- L-alpha-Phosphatidylethanolamine, Dioleoyl
- DOPEA
- Dioleoylphosphatidylethanolamine
- PE 36:2
- 1,2-dioleoyl phosphatidylethanolamine
- LipofectACE
- 1,2-Dioleoylphosphatidylethanolamine
- DL-DOPE
- Dioleoyl (glycerophospho)ethanolamine
- 1,2-Dioleoyl phosphatidyl ethanolamin
- 1,2-di-Olein 2-aminoethyl hydrogen phosphate
- Epitope ID:136781
- (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- Ethanol, 2-ami
- AS-74734
- DOPE, l-
- 1,2-dioleoyl-sn-glycerophosphoethanolamine
- 9-Octadecenoic acid (Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-
- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl (9Z)-octadec-9-enoate
- JNP6V6AI0U
- DTXSID601029609
- LMGP02010052
- PE(18:1/18:1)
- GPEtn(18:1/18:1)
- (Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- DOPEDOPE
- GPEtn(18:1w9/18:1w9)
- AKOS024418762
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- DOPE, R-
- Olein, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
- (2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate
- CHEBI:84839
- 9-Octadecenoic acid (9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester
- Q21079469
- GPEtn(18:1n9/18:1n9)
- (2R)-3-{[(R)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-{[(9Z)-octadec-9-enoyl]oxy}propyl (9Z)-octadec-9-enoate
- BP-25709
- 1,2-di-[(9Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- Phophatidylethanolamine(18:1n9/18:1n9)
- Ethanol, 2-amino-, dihydrogen phosphate (ester), monoester with 1,2-diolein, L-
- D4251
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
- HY-112005
- UNII-JNP6V6AI0U
- Phophatidylethanolamine(18:1w9/18:1w9)
- H11535
- 1,2-Dioleoyl-sn-gl
- CS-0042337
- 4004-05-1
- SCHEMBL25038
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- 1,2-dioleoyl-rac-glycero-3-phosphoethanolamine
- HY-112005A
- DOPE (Excipient)
- DA-52664
- 9-Octadecenoic acid (9Z)-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester; 9-Octadecenoic acid (9Z)-, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI); 9-Octadecenoic acid (Z)-, 1-[[[(2-
- CS-1096705
-
- MDL: MFCD16621009
- 인치: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-
- InChIKey: MWRBNPKJOOWZPW-CLFAGFIQSA-N
- 미소: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])[H])OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
계산된 속성
- 정밀분자량: 743.54700
- 동위원소 질량: 743.54650544g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 9
- 중원자 수량: 51
- 회전 가능한 화학 키 수량: 41
- 복잡도: 897
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 2
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 134
- 소수점 매개변수 계산 참조값(XlogP): 10.6
실험적 성질
- 색과 성상: Solid
- 융해점: 200°C(lit.)
- 비등점: 759.2±70.0 °C at 760 mmHg
- 플래시 포인트: 413.0±35.7 °C
- PSA: 144.19000
- LogP: 12.30900
- 농도: 10 mg/mL (850725C-25mg)
25 mg/mL (850725C-1g)
25 mg/mL (850725C-200mg)
25 mg/mL (850725C-500mg) - 증기압: 0.0±5.5 mmHg at 25°C
DOPE 보안 정보
- 신호어:Danger
- 피해 선언: H302-H315-H319-H331-H336-H351-H361d-H372
- 경고성 성명: P261-P281-P305+P351+P338-P311
- 위험물 운송번호:UN 1888
- WGK 독일:3
- 위험 범주 코드: R22;R38;R40;R48/20/22
- 보안 지침: 36/37
- 포카표 F사이즈:8-10-23
-
위험물 표지:
- 위험 등급:6.1
- 저장 조건:−20°C
- 패키지 그룹:Ⅲ
- 위험 용어:R22; R38; R40; R48/20/22
DOPE 세관 데이터
- 세관 번호:2931900090
- 세관 데이터:
중국 세관 번호:
2931900090개요:
기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%
요약:
2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%
DOPE 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 592416-250MG |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 98% |
4004-05-1 | 98% | 250MG |
¥ 1188 | 2022-04-26 | |
Key Organics Ltd | AS-74734-50MG |
(2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate |
4004-05-1 | >97% | 50mg |
£126.25 | 2025-02-08 | |
TRC | D482210-500mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 500mg |
$988.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24910-250mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 250mg |
¥1398.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24910-50mg |
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE) |
4004-05-1 | 50mg |
¥368.0 | 2021-09-09 | ||
Chemenu | CM133273-1g |
(2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 97% | 1g |
$*** | 2023-05-30 | |
Ambeed | A593796-250mg |
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 98% | 250mg |
$102.0 | 2025-02-19 | |
Ambeed | A593796-1g |
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate |
4004-05-1 | 98% | 1g |
$407.0 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155634-250MG |
DOPE |
4004-05-1 | ≥98.0% | 250mg |
¥921.90 | 2023-09-03 | |
S e l l e c k ZHONG GUO | S0865-25mg |
DOPE |
4004-05-1 | 25mg |
RMB2432.43 | 2021-06-18 |
DOPE 관련 문헌
-
Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4004-05-1 (DOPE) 관련 제품
- 156149-36-9(2-azido-5-chlorobenzonitrile)
- 868220-08-0(5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2227747-95-5((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)
- 2172288-24-1(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetyl}morpholine-2-carboxylic acid)
- 865657-83-6(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol)
- 1803560-98-6(3-amino-2-phenoxypropanoic acid hydrochloride)
- 887205-61-0(methyl 2-(2Z)-2-(2-chlorobenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2031258-76-9(1-bromo-3,3-difluoro-2,2-dimethylpentane)
- 2892260-32-9(7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine)
- 2248266-46-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-propanoylpiperidine-2-carboxylate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:4004-05-1)DOPE

순결:99%/99%
재다:1g/5g
가격 ($):366.0/1328.0